Potassium 2-hydroxy-4-methoxybenzoate

Übersicht

Beschreibung

Potassium 2-hydroxy-4-methoxybenzoate is not directly studied in the provided papers. However, related compounds such as potassium 4-((hexylcarbonyl)amino)-2-hydroxybenzoate and potassium 2,6-dihydroxybenzoate have been investigated, which may offer insights into the behavior of structurally similar potassium salicylates .

Synthesis Analysis

The synthesis of related potassium salicylates is not explicitly detailed in the provided papers. However, the synthesis of organophosphorus compounds from 2-hydroxybenzoic acid derivatives has been explored, indicating that 2-hydroxybenzoic acid can serve as a precursor for various heterocyclic phosphorus compounds . This suggests that potassium 2-hydroxy-4-methoxybenzoate could potentially be synthesized from its corresponding benzoic acid derivative through esterification and subsequent salt formation with potassium hydroxide.

Molecular Structure Analysis

The molecular structure of potassium 2-hydroxy-4-methoxybenzoate is not directly reported, but the crystal structure of potassium 2,6-dihydroxybenzoate has been determined, showing that potassium ions are bridged by coordinated organic ligands through oxygen atoms of carboxylate and hydroxy groups . This implies that potassium 2-hydroxy-4-methoxybenzoate may also form a complex three-dimensional polymer structure in its crystalline form.

Chemical Reactions Analysis

The chemical reactions of potassium 2-hydroxy-4-methoxybenzoate are not discussed in the provided papers. However, the reactivity of 2-hydroxybenzoic acid derivatives in the formation of organophosphorus compounds has been studied, indicating that these compounds can undergo cyclization and other transformations under certain conditions . This suggests that potassium 2-hydroxy-4-methoxybenzoate might also participate in various chemical reactions, particularly those involving its phenolic and carboxylate groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium 2-hydroxy-4-methoxybenzoate are not directly addressed. However, the enthalpic properties of potassium 4-((hexylcarbonyl)amino)-2-hydroxybenzoate in aqueous solutions have been measured, showing a strong dependence on pH and ionic strength, which affects the hydrophilic-lipophilic balance of the molecule . Additionally, the thermal stability of potassium 2,6-dihydroxybenzoate has been studied, with decomposition occurring at 230°C . These findings suggest that potassium 2-hydroxy-4-methoxybenzoate may also exhibit specific enthalpic behaviors in solution and have a defined thermal decomposition point.

Wissenschaftliche Forschungsanwendungen

Agricultural and Soil Health Enhancement

Research in agriculture has explored the critical role of potassium (K) in plant and soil health. Potassium is fundamental in various plant physiological processes, including the retranslocation of photoassimilates for crop quality and stress mitigation (frost, heat/drought, salinity). The interaction between molecular biology and agronomy is emphasized for enhancing agricultural practices. In particular, potassium's role in mitigating biotic and abiotic stress situations in crops is highlighted, suggesting a need for future research focused on potassium in soils, plants, and crop nutrition to improve practical agriculture and ensure high K content in human and animal diets (Römheld & Kirkby, 2010).

Environmental Contaminant Degradation

The degradation of environmental contaminants, such as parabens in water systems, has been a significant focus of research. Parabens, including esters of para-hydroxybenzoic acid like potassium 2-hydroxy-4-methoxybenzoate, have been identified in aquatic environments and are considered emerging contaminants. Despite wastewater treatments effectively reducing their concentrations, parabens persist at low levels in effluents and surface waters, necessitating further studies on their fate, behavior, and potential environmental impact. The research underscores the importance of understanding the persistence and transformation of these compounds in aquatic systems to address environmental health concerns (Haman et al., 2015).

Antioxidant Activity Insights

The study of antioxidants has revealed the significant role compounds like potassium 2-hydroxy-4-methoxybenzoate play in neutralizing free radicals. Research into the antioxidant capacity of various substances, including methods like ABTS and DPPH assays, provides insights into how these compounds can protect against oxidative stress. This area of study is crucial for understanding the potential health benefits of antioxidants in preventing diseases related to oxidative damage. The exploration of reaction pathways in antioxidant assays highlights the complexity of interactions between antioxidants and free radicals, contributing to our knowledge of how antioxidant compounds can be effectively utilized in health and nutrition (Munteanu & Apetrei, 2021; Ilyasov et al., 2020).

Potassium Solubilizing Microorganisms

The role of potassium solubilizing microorganisms (KSMs) in agriculture has been explored, emphasizing their ability to convert insoluble forms of potassium in the soil into forms that are accessible to plants. This research is critical for developing sustainable agricultural practices that minimize the reliance on chemical fertilizers. Understanding the mechanisms through which KSMs operate can help enhance crop growth and yield by improving potassium availability in the soil (Meena et al., 2014).

Safety And Hazards

According to the available safety data sheet, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling Potassium 2-hydroxy-4-methoxybenzoate . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . In case of accidental ingestion or contact with skin or eyes, immediate medical attention should be sought .

Eigenschaften

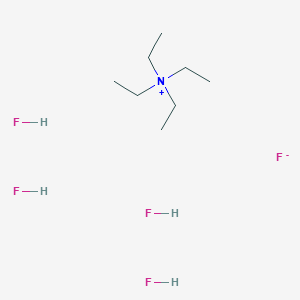

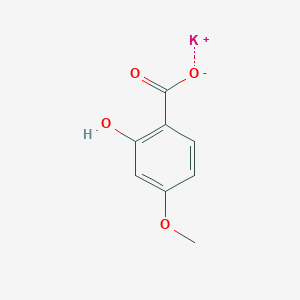

IUPAC Name |

potassium;2-hydroxy-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4.K/c1-12-5-2-3-6(8(10)11)7(9)4-5;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJKYHIIYRGTCC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7KO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164997 | |

| Record name | Potassium methoxysalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 2-hydroxy-4-methoxybenzoate | |

CAS RN |

152312-71-5 | |

| Record name | Potassium methoxysalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152312715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium methoxysalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POTASSIUM METHOXYSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G3H7U4Y7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.